Disodium isoflupredone 21-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium isoflupredone 21-phosphate is a synthetic glucocorticoid corticosteroid, specifically a derivative of isoflupredone. It is used primarily in veterinary medicine for its anti-inflammatory and immunosuppressive properties. This compound is known for its potent effects and is often utilized in treating conditions such as arthritis and allergic reactions in animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium isoflupredone 21-phosphate involves multiple steps, starting with the base compound isoflupredone. The process typically includes:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced chemical reactors and purification techniques to ensure high purity and yield. The process is carefully controlled to maintain the stability and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Disodium isoflupredone 21-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly at the fluorine and phosphate groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reagents used.
Scientific Research Applications
Disodium isoflupredone 21-phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.
Industry: Employed in the development of new pharmaceuticals and veterinary drugs.
Mechanism of Action
The compound exerts its effects through the glucocorticoid receptor pathway. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-drug complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses.
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary molecular target.
Inflammatory Pathways: Modulation of cytokine production and immune cell activity.
Comparison with Similar Compounds
Prednisone
Dexamethasone
Triamcinolone
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
94088-00-3 |
---|---|
Molecular Formula |
C21H26FNa2O8P |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1 |
InChI Key |
RJCHGSGXNBHMRH-VJVYSMTMSA-L |
SMILES |
CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+] |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
Key on ui other cas no. |
94088-00-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.